molecular formula C17H12ClN3O4S B2982994 N-(5-chloro-2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899757-36-9

N-(5-chloro-2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B2982994
CAS No.: 899757-36-9
M. Wt: 389.81
InChI Key: CHKXWPVVSURYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone linked to a 5-chloro-2-cyanophenyl group and a 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl moiety. The benzothiazole ring system, modified with sulfonyl groups (1,1,3-trioxo), introduces strong electron-withdrawing effects, which may enhance metabolic stability and intermolecular interactions. The 5-chloro-2-cyanophenyl substituent likely contributes to lipophilicity and steric bulk, influencing binding affinity in biological systems.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c18-12-6-5-11(10-19)14(9-12)20-16(22)7-8-21-17(23)13-3-1-2-4-15(13)26(21,24)25/h1-6,9H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKXWPVVSURYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H12ClN3O4SC_{17}H_{12}ClN_{3}O_{4}S, with a molecular weight of approximately 389.81 g/mol. The compound features multiple functional groups that enhance its reactivity and potential biological applications.

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with benzothiazole derivatives have shown significant antimicrobial properties. Research indicates that this compound may inhibit the growth of various bacterial strains.
  • Anticancer Potential : The structural components of this compound suggest potential activity against cancer cells. Its ability to interact with specific cellular pathways could provide a basis for developing anticancer therapies.

Table 1: Summary of Biological Activities

Biological ActivityDescription
AntimicrobialExhibits inhibitory effects on bacterial growth.
AnticancerPotential to interfere with cancer cell proliferation.
Kappa-opioid Receptor AgonismMay have implications in pain management therapies.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various biological targets:

  • Kappa-opioid Receptors : Preliminary findings suggest that the compound may act as a selective agonist for kappa-opioid receptors, which are involved in pain modulation.
  • Cell Cycle Regulation : The compound's structural features may influence cell cycle dynamics and apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound can be achieved through multi-step organic synthesis techniques. Key steps typically include:

  • Formation of the Benzothiazole Ring : This involves cyclization reactions that create the core structure.
  • Introduction of Functional Groups : Chlorination and cyanation steps are critical for achieving the desired functional groups that enhance biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound. For instance:

  • A study demonstrated that similar benzothiazole derivatives exhibited significant anticancer activity in vitro against various cancer cell lines .
  • Another research highlighted the antimicrobial properties of related compounds against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

(a) N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide (BF18909)
  • Key Differences: The benzothiazole ring in BF18909 is substituted with a 6-methanesulfonyl group instead of 5-chloro-2-cyanophenyl.
  • Implications: The methanesulfonyl group may increase solubility compared to the chloro-cyano substituent. Both compounds retain the trioxo-benzothiazole moiety, suggesting similar hydrogen-bonding capabilities .
(b) N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide
  • Key Differences : Replaces the benzothiazole core with a simpler thiazole ring and substitutes with dichlorobenzyl and furyl groups.
(a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Key Differences : Uses a thiazole core with chloro and difluorobenzamide groups.
  • Implications : The amide linkage and halogenated aryl groups are common in antimicrobial agents (e.g., nitazoxanide derivatives). The target compound’s trioxo-benzothiazole may enhance enzyme inhibition (e.g., PFOR) compared to simpler thiazoles .
(b) Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate
  • Key Differences : Shares the trioxo-benzothiazole system but replaces the propanamide with an ester-linked isopropyl group.
  • Implications : The ester group increases hydrophilicity but reduces stability under physiological conditions compared to the amide bond in the target compound .

Heterocyclic Diversity in Propanamide Derivatives

N-(4-Chlorophenyl)-2-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide
  • Key Differences: Incorporates a triazinoindole-thioether group instead of benzothiazole.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance
N-(5-chloro-2-cyanophenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide C₁₇H₁₁ClN₃O₄S₂ 420.87 g/mol 5-Cl-2-CN-Ph; trioxo-benzothiazole Potential enzyme inhibitor (e.g., PFOR)
BF18909 C₁₈H₁₅N₃O₆S₃ 465.52 g/mol 6-MeSO₂-Ph; trioxo-benzothiazole Research use (solubility enhanced)
N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide C₁₈H₁₆Cl₂N₂O₂S 395.30 g/mol 2,3-diCl-Bn; 5-Me-furyl Not reported
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₆ClF₂N₂O₂S 298.68 g/mol 5-Cl-thiazole; 2,4-diF-Ph Antimicrobial activity
Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate C₁₂H₁₃NO₅S₂ 315.36 g/mol Isopropyl ester; trioxo-benzothiazole Synthetic intermediate

Research Findings and Implications

  • Electron-Withdrawing Groups : The trioxo-benzothiazole system in the target compound and BF18909 enhances hydrogen-bond acceptor capacity, critical for protein binding .
  • Halogen vs. Sulfonyl Substituents: Chloro and cyano groups increase lipophilicity, favoring membrane penetration, while methanesulfonyl improves aqueous solubility .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodSolventCatalystYield (%)Reference
Acylation in dioxaneDioxaneTriethylamine48–69
Reflux in ethanolEthanolAcetic acid60–75

Advanced: How can reaction conditions be optimized to improve yield?

Answer:
Optimization involves:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilicity of amines, improving acylation efficiency .
  • Temperature control: Lower temperatures (20–25°C) minimize side reactions like hydrolysis of chloroacetyl chloride .
  • Catalyst use: Triethylamine scavenges HCl, shifting equilibrium toward product formation .
  • Work-up: Adjusting pH during precipitation (e.g., ammonia to pH 8–9) enhances purity .

Basic: What purification techniques are effective for this compound?

Answer:

  • Recrystallization: Ethanol-DMF mixtures (1:1) are effective due to differential solubility of the product and impurities .
  • Column chromatography: Silica gel with ethyl acetate/hexane gradients resolves structurally similar byproducts .
  • Filtration: Post-reaction dilution with water precipitates crude product, which is washed to remove unreacted reagents .

Advanced: How do structural modifications influence bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., -Cl, -CN) enhance antimicrobial activity by increasing electrophilicity at the thiazole moiety .
  • Substitution on the benzothiazol-trioxo ring modulates enzyme inhibition (e.g., PFOR in anaerobic organisms) via hydrogen bonding interactions .
  • Example: Analogues with nitro groups at the thiazole ring show 2–4× higher activity against E. coli compared to chloro-substituted derivatives .

Q. Table 2: Bioactivity of Selected Derivatives

SubstituentTarget EnzymeIC₅₀ (µM)Reference
-NO₂ (thiazole)PFOR12.3
-Cl (benzothiazol)PFOR28.7

Basic: Which spectroscopic methods confirm the compound’s structure?

Answer:

  • ¹H/¹³C NMR: Aromatic protons (δ 7.4–8.8 ppm) and carbonyl carbons (δ 160–165 ppm) are diagnostic .
  • HRMS: Accurate mass determination (e.g., [M+H]⁺ at m/z 357.9529) validates molecular formula .
  • X-ray crystallography: Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.8–3.0 Å) .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Assay standardization: Discrepancies arise from variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or incubation times .
  • Concentration gradients: Dose-response curves (0.1–100 µM) clarify potency thresholds and off-target effects .
  • Control experiments: Compare with reference inhibitors (e.g., nitazoxanide) to validate target specificity .

Q. Table 3: Conflicting Bioactivity Data

StudyMIC for S. aureus (µg/mL)Assay ConditionsReference
Karpenko et al. (2018)8.524h incubation, pH 7.4
Sun et al. (2012)25.348h incubation, pH 6.8

Advanced: What computational methods predict binding modes with target enzymes?

Answer:

  • Molecular docking (AutoDock/Vina): Models interactions between the propanamide moiety and PFOR’s active site (e.g., π-π stacking with FAD cofactor) .
  • MD simulations: Assess stability of hydrogen bonds (e.g., N–H⋯O with Asp164) over 100-ns trajectories .
  • QSAR models: Correlate logP values (>2.5) with enhanced membrane permeability and intracellular accumulation .

Basic: How is tautomerism addressed in structural characterization?

Answer:

  • IR spectroscopy: Differentiates thione (C=S, ~1200 cm⁻¹) and thiol (S–H, ~2550 cm⁻¹) tautomers .
  • X-ray crystallography: Resolves non-classical hydrogen bonds (e.g., C–H⋯O) stabilizing the thione form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.